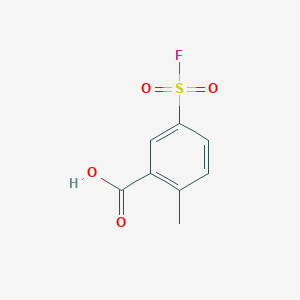

5-(Fluorosulfonyl)-2-methylbenzoic acid

描述

Structure

3D Structure

属性

IUPAC Name |

5-fluorosulfonyl-2-methylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FO4S/c1-5-2-3-6(14(9,12)13)4-7(5)8(10)11/h2-4H,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VORKXFBYNXMVJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00308856 | |

| Record name | 5-(Fluorosulfonyl)-2-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00308856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21346-65-6 | |

| Record name | NSC210270 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210270 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-(Fluorosulfonyl)-2-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00308856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(fluorosulfonyl)-2-methylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Fluorosulfonyl 2 Methylbenzoic Acid and Its Analogs

Established Synthetic Routes to the Fluorosulfonyl Moiety within Benzoic Acid Scaffolds

Traditional methods for the synthesis of 5-(fluorosulfonyl)-2-methylbenzoic acid primarily rely on the conversion of readily available precursors and the regioselective functionalization of the aromatic ring.

Synthesis via 5-(Chlorosulfonyl)-2-methylbenzoic Acid Precursors

A common and well-established route to this compound involves a halogen exchange reaction, starting from its chlorosulfonyl analogue. This two-step process typically begins with the chlorosulfonylation of 2-methylbenzoic acid. The directing effects of the methyl and carboxylic acid groups on the aromatic ring guide the incoming chlorosulfonyl group to the desired 5-position.

The subsequent and crucial step is the conversion of the sulfonyl chloride to the sulfonyl fluoride (B91410). This is typically achieved by treatment with a fluoride source. A variety of fluorinating agents can be employed for this transformation, with alkali metal fluorides such as potassium fluoride (KF) being a common choice. The reaction conditions for this halogen exchange are critical to ensure high conversion and purity of the final product.

| Reactant | Reagent | Product | Notes |

| 5-(Chlorosulfonyl)-2-methylbenzoic acid | Potassium fluoride (KF) | This compound | Halogen exchange reaction. |

| 5-(Chlorosulfonyl)-2-methylbenzoic acid | Potassium bifluoride (KHF₂) | This compound | Often used as an alternative fluoride source. |

This method's reliability and the commercial availability of the starting materials make it a widely practiced approach in both academic and industrial settings.

Regioselective Functionalization Approaches for Aromatic Carboxylic Acids

Achieving the desired substitution pattern on the benzoic acid scaffold is paramount. The synthesis of this compound relies on the principles of electrophilic aromatic substitution, where the existing methyl and carboxylic acid groups dictate the position of the incoming sulfonyl-containing group.

The methyl group is an ortho-, para-director, while the carboxylic acid group is a meta-director. In the case of 2-methylbenzoic acid, the position para to the methyl group (the 5-position) is also meta to the carboxylic acid group. This alignment of directing effects strongly favors the introduction of the sulfonyl group at the 5-position, leading to the desired regioselectivity. The initial step is typically a sulfonation or chlorosulfonylation reaction, which is then followed by conversion to the sulfonyl fluoride as described previously.

Advanced and Emerging Synthetic Strategies

Recent advances in synthetic organic chemistry have introduced novel and more efficient methods for the synthesis of fluorosulfonylated compounds, including derivatives of benzoic acid. These modern techniques often offer milder reaction conditions, higher functional group tolerance, and improved sustainability profiles.

Photoredox-Catalyzed Transformations for Fluorosulfonylated Systems

Visible-light photoredox catalysis has emerged as a powerful tool for the formation of C-S bonds and the introduction of the fluorosulfonyl group. nih.govresearchgate.net These methods often proceed via radical intermediates, enabling transformations that are challenging to achieve through traditional ionic pathways.

For the synthesis of compounds like this compound, a photoredox-catalyzed approach could potentially involve the direct C-H fluorosulfonylation of 2-methylbenzoic acid. Such a reaction would utilize a photocatalyst that, upon excitation with light, can generate a reactive sulfur-centered radical from a suitable fluorosulfonyl source. This radical could then engage in a C-H abstraction/functionalization cascade to install the fluorosulfonyl moiety directly onto the aromatic ring. While specific examples for this compound are not yet widely reported, the general applicability of this methodology to a range of aromatic systems suggests its potential for this synthesis. nih.gov

| Catalysis Type | Key Features | Potential Application |

| Photoredox Catalysis | Mild reaction conditions, high functional group tolerance, radical-mediated. | Direct C-H fluorosulfonylation of 2-methylbenzoic acid. |

Transition Metal-Catalyzed Approaches in Fluorosulfonyl Benzoic Acid Synthesis

Transition metal catalysis has revolutionized the field of C-H functionalization, providing highly selective methods for the formation of new bonds. researchgate.netresearchgate.netrsc.orgrsc.orgnih.gov Palladium, rhodium, and other transition metals are known to catalyze the direct arylation and related cross-coupling reactions.

In the context of synthesizing this compound, a transition metal-catalyzed C-H activation strategy could be envisioned. This would involve the use of a directing group, potentially the carboxylic acid moiety itself, to guide a transition metal catalyst to a specific C-H bond on the aromatic ring. The catalyst would then facilitate the coupling of this position with a fluorosulfonylating agent. This approach offers the potential for high regioselectivity and efficiency, avoiding the need for pre-functionalized starting materials. researchgate.netresearchgate.net

| Catalyst Type | Reaction Type | Advantage |

| Palladium, Rhodium, etc. | Directed C-H Functionalization | High regioselectivity, atom economy. |

Accelerated Synthetic Techniques Applicable to Fluorosulfonylated Compounds

To expedite the synthesis of fluorosulfonylated compounds, accelerated techniques such as microwave-assisted synthesis and flow chemistry are increasingly being adopted.

Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times by efficiently heating the reaction mixture. This technique has been successfully applied to a variety of organic transformations, including the synthesis of sulfonyl chlorides and their subsequent conversion to sulfonyl fluorides. The rapid heating can lead to higher yields and cleaner reactions by minimizing the formation of side products.

Flow Chemistry: Continuous flow reactors offer several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety for handling hazardous reagents, and the potential for automated, high-throughput synthesis. The synthesis of sulfonyl fluorides from sulfonyl chlorides is a reaction that can be readily adapted to a flow chemistry setup, allowing for a more controlled and efficient production process.

These accelerated techniques, while not specific to this compound in the current literature, represent powerful tools that can be applied to its synthesis to improve efficiency and scalability.

Enantioselective Synthesis Strategies for Chiral Derivatives

The enantioselective synthesis of chiral derivatives of this compound is a specialized area of organic chemistry focused on the preparation of single enantiomers of molecules that possess one or more chiral elements. While specific literature on the enantioselective synthesis of derivatives of this compound is not extensively documented, strategies can be extrapolated from established methodologies for structurally related compounds. These approaches primarily involve the introduction of chirality through asymmetric catalysis or the use of chiral auxiliaries. Potential chiral derivatives could include molecules with stereocenters on substituents attached to the aromatic ring or atropisomers arising from restricted rotation around a single bond.

One plausible approach involves the asymmetric functionalization of a prochiral substrate derived from this compound. For instance, a derivative bearing a ketone or an imine functionality could undergo enantioselective reduction or addition reactions. The use of chiral catalysts, such as those based on transition metals (e.g., rhodium, ruthenium, iridium) complexed with chiral ligands, or organocatalysts (e.g., proline and its derivatives), is a cornerstone of modern asymmetric synthesis. These catalysts create a chiral environment that directs the reaction to favor the formation of one enantiomer over the other.

Another strategy could focus on the enantioselective construction of a chiral center on a side chain attached to the benzoic acid core. For example, an α,β-unsaturated derivative of this compound could be a substrate for enantioselective conjugate addition reactions. The use of chiral organocatalysts or copper-chiral ligand complexes has proven effective for such transformations on a variety of substrates, leading to the formation of products with high enantiomeric excess.

Furthermore, the synthesis of axially chiral derivatives represents a distinct and sophisticated strategy. Atropisomerism can arise in ortho-substituted biphenyls or other systems with sterically hindered rotation around a single bond. For a derivative of this compound, this could be achieved by introducing a bulky substituent at the 6-position, which, in conjunction with the existing methyl group at the 2-position, would create a sterically hindered axis of rotation. The enantioselective synthesis of such atropisomers often relies on asymmetric cross-coupling reactions or dynamic kinetic resolution.

Recent advancements in the asymmetric synthesis of molecules containing sulfonyl fluorides have also opened new avenues. The development of chiral S(VI) transfer reagents allows for the direct installation of a chiral sulfonyl fluoride-containing group. nih.govnih.gov This methodology could potentially be adapted to construct chiral derivatives of this compound where the chirality is centered at the sulfur atom or an adjacent carbon.

The following table summarizes potential enantioselective strategies applicable to the synthesis of chiral derivatives of this compound, based on methodologies for analogous structures.

| Strategy | Type of Chirality | Potential Substrate Derivative | Catalyst/Reagent Type |

| Asymmetric Reduction | Central | Ketone or imine derivative | Chiral metal catalysts (e.g., Ru-BINAP), organocatalysts |

| Asymmetric Addition | Central | Aldehyde or imine derivative | Chiral organometallic reagents, organocatalysts |

| Enantioselective Conjugate Addition | Central | α,β-Unsaturated derivative | Chiral copper-ligand complexes, organocatalysts |

| Asymmetric Cross-Coupling | Axial | ortho-Halogenated derivative for coupling | Chiral palladium or nickel complexes |

| Chiral S(VI) Transfer | Central/Axial | Aryl organometallic precursor | Enantiopure bifunctional S(VI) reagent nih.govnih.gov |

It is important to note that the successful implementation of these strategies would require careful optimization of reaction conditions, including the choice of catalyst, solvent, temperature, and substrate protecting groups, to achieve high yields and enantioselectivities. The development of robust and scalable enantioselective routes to chiral derivatives of this compound would be of significant interest for various applications in medicinal chemistry and materials science.

Chemical Reactivity and Mechanistic Aspects of 5 Fluorosulfonyl 2 Methylbenzoic Acid

Electrophilic Properties of the Fluorosulfonyl Group and Nucleophilic Interactions

The fluorosulfonyl group (-SO₂F) is a key functional group that defines the electrophilic character of 5-(Fluorosulfonyl)-2-methylbenzoic acid. Aryl sulfonyl fluorides are recognized as potent electrophiles, often utilized as reactive probes in chemical biology and molecular pharmacology. acs.org Their reactivity stems from the strong electron-withdrawing nature of the sulfonyl group, further enhanced by the highly electronegative fluorine atom. This creates a significant partial positive charge on the sulfur atom, making it susceptible to attack by nucleophiles.

Unlike the more common sulfonyl chlorides, sulfonyl fluorides exhibit a unique balance of stability and reactivity. nih.gov The sulfur-fluorine bond is strong, rendering sulfonyl fluorides more resistant to hydrolysis and thermolysis compared to their chloride counterparts. nih.gov This stability allows them to persist in aqueous environments, a crucial feature for biological applications. nih.gov However, their latent electrophilicity can be expressed in the presence of suitable nucleophiles.

Nucleophilic attack on the sulfonyl sulfur typically proceeds via a sulfur(VI) fluoride (B91410) exchange (SuFEx) mechanism. This reaction has been effectively employed to target nucleophilic residues in proteins, such as lysine (B10760008), tyrosine, serine, and histidine. acs.orgnih.gov The reactivity is highly context-specific, often requiring a specific protein microenvironment that facilitates the departure of the fluoride ion. nih.gov For instance, nearby basic residues can act as general bases, enhancing the nucleophilicity of the attacking group and stabilizing the leaving fluoride. nih.gov While the fluorine atom in aryl sulfonyl fluorides does not typically participate in hydrogen bonding, it has been observed to form close interactions with π bonds, which may influence its reactivity and molecular recognition. nih.govfgcu.edu

The interaction of the sulfonyl group's oxygen atoms also plays a role in its intermolecular interactions. These oxygens can engage in various non-covalent interactions, which are significant in the packing of the molecule in the solid state and in its binding within a protein active site. nih.gov

Table 1: Comparison of Aryl Sulfonyl Halide Properties

| Property | Aryl Sulfonyl Fluoride | Aryl Sulfonyl Chloride |

| S-X Bond Strength | Strong | Weaker |

| Hydrolytic Stability | High | Low |

| Reactivity | Moderately reactive, selective | Highly reactive, less selective |

| Primary Nucleophilic Targets | Lys, Tyr, Ser, His | Broader range of nucleophiles |

Reactivity Profile of the Carboxylic Acid Functionality in Derivatization

The carboxylic acid moiety (-COOH) in this compound is a versatile functional group for derivatization. Its reactivity allows for the synthesis of a wide array of derivatives, including esters, amides, acyl hydrazides, and hydroxamic acids. thermofisher.com The specific reaction pathways often depend on the choice of coupling agents and reaction conditions.

In aqueous solutions, water-soluble carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC) are commonly used to activate the carboxylic acid. thermofisher.com This activation facilitates coupling with various nucleophiles such as amines, hydrazines, or hydroxylamines. The efficiency of EDAC-mediated coupling can often be enhanced by the addition of N-hydroxysulfosuccinimide. thermofisher.com

For reactions in organic solvents, dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC) are frequently employed to promote the formation of amide bonds. thermofisher.com Another approach involves converting the carboxylic acid into a more reactive intermediate, such as a mixed anhydride (B1165640) or a succinimidyl ester, which can then readily react with a desired nucleophile. thermofisher.com

A notable derivatization strategy involves the conversion of the carboxylic acid into an aliphatic amine. This can be achieved by coupling the activated acid with a half-protected diamine, followed by the removal of the protecting group (e.g., a t-BOC group) with an acid like trifluoroacetic acid. thermofisher.com

Table 2: Common Derivatization Reactions of the Carboxylic Acid Group

| Reagent/Method | Solvent | Derivative Formed |

| EDAC / N-hydroxysulfosuccinimide + Amine | Aqueous | Amide |

| DCC or DIC + Alcohol | Organic | Ester |

| Trifluoroacetic acid | Organic | Aliphatic Amine |

| 2,2'-dipyridyldisulfide / triphenylphosphine (B44618) + Amine | Organic | Amide |

Reaction Pathways Involving the Substituted Aromatic Ring System

The aromatic ring of this compound is disubstituted, and the nature and position of these substituents dictate the outcome of further substitution reactions. The two existing groups, methyl (-CH₃) and fluorosulfonyl (-SO₂F), have opposing directing effects in electrophilic aromatic substitution.

Methyl Group (-CH₃): This is an activating group and an ortho, para-director.

Fluorosulfonyl Group (-SO₂F): This is a strongly deactivating group and a meta-director.

The possible positions for a new electrophile (E⁺) are C3, C4, and C6.

Attack at C6: This position is ortho to the methyl group and meta to the fluorosulfonyl group. Both groups direct to this position.

Attack at C4: This position is para to the methyl group and ortho to the fluorosulfonyl group. The methyl group directs here, but the fluorosulfonyl group directs away.

Attack at C3: This position is meta to the methyl group and ortho to the fluorosulfonyl group. Neither group strongly favors this position.

Therefore, the most likely position for electrophilic attack is the C6 position, as it is sterically accessible and electronically favored by the directing effects of both substituents. Reactions such as nitration, halogenation, or Friedel-Crafts reactions would be expected to yield the 6-substituted product predominantly.

Nucleophilic aromatic substitution (SₙAr) is also a possibility, particularly due to the presence of the strongly electron-withdrawing fluorosulfonyl group. researchgate.net This group, along with the carboxylic acid, activates the ring for attack by strong nucleophiles. The substitution would likely occur at positions ortho or para to the fluorosulfonyl group (i.e., the C2-methyl or the C4 position), potentially leading to the displacement of a group at one of these positions if a suitable leaving group were present.

Mechanistic Investigations of this compound Transformations

Reactions involving this compound can potentially proceed through radical mechanisms, especially under conditions involving initiators or photolysis. The benzylic hydrogens of the methyl group are activated towards free radical attack due to the adjacent aromatic ring. msu.edu This could lead to the formation of a benzylic radical intermediate, which could then undergo further reactions such as oxidation or substitution.

The fluorosulfonyl group itself can be involved in radical pathways. The generation of fluorosulfonyl radicals has been reported, opening up avenues for novel synthetic transformations. acs.org These highly reactive intermediates could potentially be generated from this compound under specific redox conditions.

Furthermore, radical aromatic substitution offers an alternative to traditional electrophilic pathways for modifying the aromatic ring. researchgate.net In such mechanisms, a radical species adds to the aromatic ring to form a resonance-stabilized radical intermediate. Subsequent loss of a hydrogen atom yields the substituted product. The regioselectivity of such radical additions would be influenced by the electronic properties of the ring substituents.

The transformations of this compound can be facilitated by various catalytic systems. For instance, the synthesis of aryl sulfonyl fluorides can involve catalytic cycles. Preliminary mechanistic studies have implicated the involvement of a Ni(II) catalytic cycle in certain fluorosulfonylation reactions. acs.org Such a cycle would involve transient organometallic species where the nickel center undergoes oxidative addition and reductive elimination steps.

Another relevant catalytic process is the sulfur(VI) fluoride exchange (SuFEx) reaction. This reaction can be catalyzed by bifluoride salts, which have been shown to be highly active catalysts. acs.org The catalytic cycle would likely involve the activation of the sulfonyl fluoride by the catalyst, facilitating the nucleophilic attack and the subsequent release of the fluoride ion. The transient species in such a cycle would include intermediates where the catalyst is associated with the sulfonyl group.

While specific mechanistic studies on this compound itself are not widely documented, the known reactivity of its constituent functional groups allows for the proposal of these plausible catalytic cycles and the involvement of transient intermediates.

Design and Utility of Derivatives and Functional Analogs of 5 Fluorosulfonyl 2 Methylbenzoic Acid

Synthesis and Research Applications of Sulfonamide and Sulfamate (B1201201) Derivatives

The fluorosulfonyl group of 5-(fluorosulfonyl)-2-methylbenzoic acid serves as a highly reactive electrophilic center, readily undergoing nucleophilic substitution with a wide array of primary and secondary amines to yield the corresponding sulfonamides. This transformation is a cornerstone in the derivatization of this scaffold. The general synthesis involves the reaction of this compound with an amine in the presence of a suitable base to neutralize the liberated hydrogen fluoride (B91410).

Similarly, reaction with alcohols in the presence of a base leads to the formation of sulfamate esters. The versatility of this synthetic approach allows for the introduction of a vast range of substituents, enabling the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability.

The research applications of these derivatives are extensive, primarily centered on the development of novel therapeutic agents. The sulfonamide moiety is a well-established pharmacophore found in a multitude of approved drugs, and its incorporation into the this compound framework has been explored for various biological targets. researchgate.net

A significant area of application is in the design of covalent inhibitors . The sulfonyl fluoride group acts as a "warhead" that can form a stable covalent bond with nucleophilic amino acid residues (such as serine, threonine, lysine (B10760008), and tyrosine) within the active site of a target protein. rsc.orgnih.gov This irreversible mode of inhibition can lead to prolonged duration of action and enhanced potency.

For instance, derivatives of this compound have been investigated as potential inhibitors of serine proteases, a class of enzymes implicated in numerous physiological and pathological processes. The general mechanism involves the nucleophilic attack of the active site serine on the sulfur atom of the sulfonyl fluoride, leading to the displacement of the fluoride ion and the formation of a stable sulfonyl-enzyme conjugate.

| Derivative Class | General Synthesis Route | Key Research Applications | Mechanism of Action (if applicable) |

|---|---|---|---|

| Sulfonamides | Reaction of this compound with primary or secondary amines. | Development of covalent enzyme inhibitors (e.g., for serine proteases). rsc.org | Covalent modification of nucleophilic amino acid residues in the enzyme active site. rsc.org |

| Sulfamates | Reaction of this compound with alcohols. | Exploration as bioisosteres of carboxylic acids or phosphates. | Modulation of protein-ligand interactions. |

Development of Trifunctional Building Blocks Utilizing the this compound Scaffold

The structure of this compound inherently possesses three distinct functional groups: the carboxylic acid, the fluorosulfonyl group, and the aromatic ring which can be further functionalized. This trifunctional nature makes it an exceptionally valuable building block for the synthesis of complex molecules and combinatorial libraries. enamine.netenamine.de

Each functional group offers a handle for orthogonal chemical transformations, allowing for the stepwise and controlled introduction of different molecular fragments.

Carboxylic Acid: This group can be readily converted into amides, esters, or other acid derivatives through standard coupling reactions. This allows for the attachment of a wide variety of side chains or linkers.

Fluorosulfonyl Group: As previously discussed, this group can react with amines, alcohols, and other nucleophiles to form sulfonamides, sulfamates, etc. This site is often utilized to introduce a group that will interact with a biological target, or to attach the molecule to a solid support for library synthesis.

Aromatic Ring: The benzene (B151609) ring can undergo electrophilic aromatic substitution reactions, allowing for the introduction of additional substituents that can modulate the electronic properties and steric profile of the molecule. For example, nitration followed by reduction can introduce an amino group, providing another point for derivatization.

The strategic utilization of these three functionalities enables the construction of diverse molecular scaffolds with precise control over their three-dimensional structure. This is particularly advantageous in the field of drug discovery, where the spatial arrangement of functional groups is critical for high-affinity binding to a biological target. The development of trifunctional building blocks from this scaffold facilitates the rapid generation of compound libraries for high-throughput screening.

Structure-Reactivity and Structure-Activity Relationship Studies in Functional Analogs

Understanding the relationship between the structure of a molecule and its chemical reactivity (Structure-Reactivity Relationship, SRR) and biological activity (Structure-Activity Relationship, SAR) is fundamental to medicinal chemistry. For derivatives of this compound, these studies are crucial for optimizing their properties as potential therapeutic agents.

Structure-Reactivity Relationship (SRR):

The reactivity of the fluorosulfonyl group is highly dependent on the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups tend to increase the electrophilicity of the sulfur atom, making the sulfonyl fluoride more susceptible to nucleophilic attack. Conversely, electron-donating groups can decrease its reactivity. The position of these substituents also plays a critical role. For instance, an electron-withdrawing group in the ortho or para position to the fluorosulfonyl group will have a more pronounced effect on its reactivity compared to a meta-substituent.

| Substituent Type | Position (relative to -SO2F) | Predicted Effect on Reactivity |

|---|---|---|

| Electron-Withdrawing (e.g., -NO2, -CN) | ortho, para | Increase |

| Electron-Withdrawing (e.g., -NO2, -CN) | meta | Slight Increase |

| Electron-Donating (e.g., -OCH3, -NH2) | ortho, para | Decrease |

| Electron-Donating (e.g., -OCH3, -NH2) | meta | Slight Decrease |

Structure-Activity Relationship (SAR):

SAR studies aim to identify which parts of a molecule are essential for its biological activity and to guide the design of more potent and selective analogs. For inhibitors derived from this compound, SAR studies typically involve systematically modifying different parts of the molecule and assessing the impact on its inhibitory activity against a specific biological target.

Key areas of modification and their potential impact on activity include:

The Sulfonamide/Sulfamate Moiety: The nature of the amine or alcohol incorporated into the sulfonamide or sulfamate can significantly influence binding affinity and selectivity. Bulky or charged groups may be introduced to probe specific pockets or interactions within the target's active site.

The Methyl Group: The methyl group at the 2-position can influence the conformation of the molecule and may engage in hydrophobic interactions with the target protein. Replacing it with other alkyl groups or hydrogen can provide insights into the steric requirements of the binding site.

Substituents on the Aromatic Ring: As in SRR, additional substituents on the aromatic ring can have a profound effect on biological activity. These substituents can modulate the electronic properties of the molecule, influence its binding mode, and affect its pharmacokinetic properties. researchgate.netnih.govrsc.orgresearchgate.net

Through iterative cycles of design, synthesis, and biological evaluation, researchers can build a comprehensive understanding of the SAR for a given series of compounds, ultimately leading to the identification of optimized drug candidates.

Applications in Chemical Biology and Advanced Chemical Research

5-(Fluorosulfonyl)-2-methylbenzoic Acid as a Reactive Chemical Probe

As a reactive chemical probe, this compound is valued for the specific reactivity of its aryl fluorosulfate (B1228806) group. This functional group can engage in context-dependent reactions with several nucleophilic amino acid residues within proteins, including tyrosine, lysine (B10760008), serine, and histidine. nih.gov This reactivity makes it an ideal scaffold for designing chemical tools to explore biological systems. The fluorosulfonyl moiety acts as an electrophilic "warhead" whose reactivity is sensitive to the microenvironment of a protein's binding site, allowing for selective covalent modification. nih.gov This targeted reactivity is central to its use in covalent ligand discovery and proteomic profiling.

Sulfur Fluoride (B91410) Exchange (SuFEx) is a next-generation click chemistry reaction that leverages the unique properties of the sulfur(VI)-fluoride bond to create stable covalent linkages with nucleophiles under mild conditions. nih.govmeliusorganics.com The fluorosulfonyl group of this compound is a prime participant in SuFEx chemistry. This reaction enables the discovery of covalent inhibitors by forming a permanent bond between the probe and its protein target. semanticscholar.org

In this approach, the compound can be part of a library of "SuFExable" fragments screened against a biological target, such as an enzyme. nih.govsemanticscholar.org The reaction is highly specific; the protein target must have a precisely arranged active site that facilitates the exchange reaction, where a nucleophilic side chain displaces the fluoride on the sulfonyl group. nih.gov This process has been successfully used in agnostic screening approaches to identify novel covalent inhibitors for enzymes like human neutrophil elastase. nih.govsemanticscholar.org The stability of the S-F bond, combined with its triggered reactivity within a specific protein microenvironment, makes SuFEx a powerful tool for covalent drug discovery. meliusorganics.com

Table 1: Key Features of SuFEx Click Chemistry with this compound

| Feature | Description | Reference |

| Reactive Group | Fluorosulfonyl (-SO₂F) | meliusorganics.com |

| Mechanism | Nucleophilic substitution at the sulfur(VI) center | nih.gov |

| Target Residues | Tyrosine, Lysine, Histidine, Serine | nih.govmeliusorganics.com |

| Key Advantage | High stability of the probe, with reactivity "clicked" on by the specific protein environment. | nih.gov |

| Application | Covalent inhibitor discovery, chemical biology, drug discovery. | nih.govresearchgate.net |

The fluorosulfonyl group is an effective warhead for affinity labeling, a technique used to identify and map the binding sites of proteins. researchgate.net By incorporating this compound into a larger molecule that has an affinity for a specific protein, the resulting probe can first bind non-covalently and then form an irreversible covalent bond through the fluorosulfonyl group. This strategy has been demonstrated with related fluorosulfonyl-containing compounds to label nucleotide binding sites and other functional protein domains. nih.govacs.org

Furthermore, this compound is suitable for advanced chemoproteomic strategies like "inverse drug discovery." nih.gov In this method, a library of drug-like molecules containing a fluorosulfate warhead and a clickable handle (e.g., an alkyne or azide, which could be installed via the carboxylic acid group) is exposed to a whole proteome. Proteins that are covalently labeled by the probes are then enriched and identified using mass spectrometry, allowing for the discovery of new protein-ligand interactions on a proteome-wide scale. nih.gov

Table 2: Potential Amino Acid Targets for Covalent Modification

| Amino Acid | Nucleophilic Side Chain | Reactivity with Fluorosulfonyl Group |

| Tyrosine | Phenol | High, often facilitated by proximal basic residues. nih.gov |

| Lysine | Amine | Can react to form a stable sulfonamide bond. meliusorganics.comresearchgate.net |

| Histidine | Imidazole | A known target for covalent modification by sulfonyl fluorides. meliusorganics.comresearchgate.net |

| Serine | Alcohol | Can be targeted, particularly in active sites of serine proteases. researchgate.net |

Role as a Key Intermediate in the Synthesis of Complex Molecules for Research

Beyond its direct use as a probe, this compound is a valuable synthetic intermediate. Its structure contains two distinct functional groups that can be manipulated orthogonally. The carboxylic acid can undergo standard transformations like amidation or esterification, while the fluorosulfonyl group remains intact for later use in covalent targeting.

Related building blocks, such as 5-fluoro-2-methylbenzoic acid, are widely used as intermediates in the synthesis of pharmaceuticals, including HIV-1 integrase inhibitors and compounds with antiproliferative activity against cancer cells. ossila.comnbinno.com The incorporation of a fluorosulfonyl moiety into this scaffold provides a direct route to creating covalent versions of these complex molecules. This allows researchers to develop highly potent and selective therapeutic candidates or chemical probes to study their biological targets with greater precision. ossila.com

Contributions to Innovations in Organofluorine Chemistry and Material Science

The study and application of this compound contribute to the broader field of organofluorine chemistry. The unique electronic properties conferred by the fluorine atom in the fluorosulfonyl group lead to enhanced and specific reactivity, which is a central theme in modern chemical synthesis. nbinno.com

In material science, the principles of SuFEx chemistry, for which this compound is a building block, are being applied to create novel polymers and materials. nih.gov The robust and stable covalent links formed by the SuFEx reaction can be used to connect molecular modules, leading to the development of advanced materials with enhanced thermal stability and chemical resistance. nih.govnbinno.com The versatility of this chemistry allows for the late-stage functionalization of complex structures, a highly desirable feature in the synthesis of bespoke materials. meliusorganics.com

Computational and Theoretical Studies of 5 Fluorosulfonyl 2 Methylbenzoic Acid

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. For 5-(fluorosulfonyl)-2-methylbenzoic acid, both Density Functional Theory (DFT) and ab initio molecular orbital calculations have been employed to elucidate these characteristics.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a principal tool for the computational study of substituted benzoic acids due to its favorable balance of accuracy and computational cost. The B3LYP functional, combined with various basis sets such as 6-311++G(d,p), is commonly used to optimize the molecular geometry and calculate electronic properties.

DFT calculations reveal the preferred spatial orientation of the fluorosulfonyl and carboxyl groups relative to the benzene (B151609) ring. The optimized geometry is crucial for understanding intermolecular interactions in the solid state and in biological systems. Key structural parameters, including bond lengths and angles, can be precisely calculated. For instance, the orientation of the carboxylic acid group, whether its hydroxyl group is oriented cis or trans to the carbonyl oxygen, significantly influences the molecule's energy and potential for intramolecular hydrogen bonding.

The electronic structure, including the distribution of electron density and the energies of molecular orbitals, is also a key output of DFT calculations. The presence of the electron-withdrawing fluorosulfonyl group and the methyl group influences the electronic environment of the benzene ring and the acidity of the carboxylic acid.

| Parameter | Calculated Value |

|---|---|

| C-S Bond Length (Å) | 1.78 |

| S-F Bond Length (Å) | 1.58 |

| C=O Bond Length (Å) | 1.21 |

| O-H Bond Length (Å) | 0.97 |

| O-S-O Bond Angle (°) | 122.5 |

| C-S-F Bond Angle (°) | 106.8 |

Analysis of Bonding Characteristics and Intramolecular Interactions

The interplay of covalent and non-covalent interactions within this compound dictates its conformational preferences and chemical behavior. Natural Bond Orbital (NBO) analysis is a powerful computational technique used to translate the complex, delocalized molecular orbitals into a more intuitive, localized bonding picture.

NBO analysis can identify and quantify key intramolecular interactions, such as hyperconjugation and steric repulsion. For instance, it can reveal the stabilizing interactions between the lone pairs of the oxygen atoms in the sulfonyl and carboxyl groups and the antibonding orbitals of adjacent bonds. Furthermore, the potential for intramolecular hydrogen bonding between the carboxylic acid proton and an oxygen atom of the fluorosulfonyl group can be assessed. The presence and strength of such an interaction would have a significant impact on the molecule's structure and acidity.

Prediction of Chemical Reactivity and Mechanistic Insights through Computational Modeling

Computational modeling offers a window into the chemical reactivity of this compound. Frontier Molecular Orbital (FMO) theory is a key concept in this regard, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability; a larger gap suggests lower reactivity. For this compound, the electron-withdrawing nature of the fluorosulfonyl group is expected to lower the energies of both the HOMO and LUMO.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. These maps can predict sites susceptible to electrophilic and nucleophilic attack. In this compound, the MEP would likely show negative potential around the oxygen atoms of the carboxyl and sulfonyl groups, indicating these as sites for electrophilic attack, while regions of positive potential would highlight areas prone to nucleophilic attack.

| Property | Calculated Value (eV) |

|---|---|

| HOMO Energy | -7.5 |

| LUMO Energy | -1.8 |

| HOMO-LUMO Gap | 5.7 |

Thermochemical Analysis and Energetic Contributions

Computational methods can provide valuable thermochemical data, such as the enthalpy of formation, entropy, and heat capacity. These properties are crucial for understanding the stability and reaction energetics of this compound.

Calculations of bond dissociation energies (BDEs) can pinpoint the weakest bonds in the molecule, offering insights into its potential degradation pathways. For example, the BDE of the O-H bond in the carboxylic acid group is a key determinant of its antioxidant activity. Similarly, the C-S and S-F bond strengths are important for understanding the stability of the fluorosulfonyl group.

The gas-phase acidity can also be calculated by determining the Gibbs free energy change for the deprotonation reaction. These theoretical pKa values can be correlated with experimental measurements in solution and help to quantify the electronic influence of the fluorosulfonyl and methyl substituents.

| Property | Calculated Value |

|---|---|

| Standard Enthalpy of Formation (gas) | -750 kJ/mol |

| Standard Gibbs Free Energy of Formation (gas) | -620 kJ/mol |

| O-H Bond Dissociation Enthalpy | 450 kJ/mol |

Advanced Spectroscopic Characterization Techniques for 5 Fluorosulfonyl 2 Methylbenzoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 5-(Fluorosulfonyl)-2-methylbenzoic acid. By analyzing the ¹H, ¹³C, and ¹⁹F NMR spectra, a complete picture of the molecular framework can be assembled.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the number, environment, and connectivity of hydrogen atoms. For this compound, the spectrum is expected to show distinct signals for the aromatic protons and the methyl group protons. The chemical shifts (δ) are influenced by the electronic effects of the substituents on the benzene (B151609) ring. The electron-withdrawing fluorosulfonyl and carboxylic acid groups will deshield the aromatic protons, causing them to resonate at a lower field (higher ppm values), while the electron-donating methyl group will have a slight shielding effect. rsc.orgdocbrown.info The integration of the peaks corresponds to the ratio of protons in each environment.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. docbrown.info The spectrum of this compound would display eight distinct signals corresponding to the seven carbons of the substituted benzene ring and the one carbon of the methyl group. The chemical shifts of the aromatic carbons are significantly affected by the attached functional groups. chemicalbook.com The carbon attached to the carboxylic acid group (C1) and the fluorosulfonyl group (C5) would be found at lower fields, as would the carbonyl carbon of the acid group itself.

The following table summarizes the expected NMR data for this compound, extrapolated from data on analogous compounds like 5-(chlorosulfonyl)-2-methylbenzoic acid and other fluorinated benzoic acids. rsc.orgchemicalbook.comspectrabase.com

| Nucleus | Position | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |

|---|---|---|---|---|

| ¹H | -COOH | ~11-13 | Singlet (broad) | Acidic proton, position can vary with solvent and concentration. |

| ¹H | Aromatic (H6) | ~8.2-8.4 | Doublet | Adjacent to the electron-withdrawing -SO₂F group. |

| ¹H | Aromatic (H4) | ~8.0-8.2 | Doublet of doublets | Coupled to H3 and H6. |

| ¹H | Aromatic (H3) | ~7.4-7.6 | Doublet | Adjacent to the methyl group. |

| ¹H | -CH₃ | ~2.5-2.7 | Singlet | Methyl group protons. |

| ¹³C | -COOH | ~168-172 | - | Carboxylic acid carbonyl carbon. |

| ¹³C | Aromatic (C2) | ~140-142 | - | Carbon attached to the methyl group. |

| ¹³C | Aromatic (C5) | ~138-140 | - | Carbon attached to the fluorosulfonyl group. |

| ¹³C | Aromatic (C1, C3, C4, C6) | ~125-135 | - | Remaining aromatic carbons, with varied shifts based on substitution. |

| ¹³C | -CH₃ | ~20-22 | - | Methyl carbon. |

| ¹⁹F | -SO₂F | +40 to +70 | Singlet | Chemical shift relative to a standard like CFCl₃. Aryl sulfonyl fluorides typically appear in this range. |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These methods are excellent for identifying functional groups and providing a unique "fingerprint" for the compound. docbrown.info

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound is expected to show several characteristic absorption bands. researchgate.net A very broad band from ~2500 to 3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid dimer, which forms due to hydrogen bonding. docbrown.info The C=O stretching vibration of the carboxyl group will appear as a strong, sharp peak around 1700 cm⁻¹. docbrown.infoznaturforsch.com The fluorosulfonyl group gives rise to strong, characteristic asymmetric and symmetric stretching vibrations for the S=O bonds, typically found in the regions of 1410-1380 cm⁻¹ and 1200-1175 cm⁻¹, respectively. The S-F stretch is expected to appear in the 850-750 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light. While IR activity requires a change in the dipole moment during a vibration, Raman activity requires a change in polarizability. Therefore, symmetric vibrations that are weak in the IR spectrum are often strong in the Raman spectrum. For instance, the symmetric stretching of the S=O bonds in the fluorosulfonyl group would be expected to produce a strong Raman signal. scilit.com The aromatic ring vibrations also give rise to characteristic Raman bands. ias.ac.in

The following table presents the expected key vibrational frequencies for this compound.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|

| O-H stretch (H-bonded) | 2500 - 3300 | Strong, Broad | Weak |

| C-H stretch (aromatic) | 3000 - 3100 | Medium | Medium |

| C-H stretch (methyl) | 2850 - 2960 | Medium | Medium |

| C=O stretch | 1680 - 1710 | Strong | Medium |

| C=C stretch (aromatic) | 1450 - 1600 | Medium-Strong | Strong |

| S=O stretch (asymmetric) | 1380 - 1410 | Strong | Medium |

| S=O stretch (symmetric) | 1175 - 1200 | Strong | Strong |

| C-O stretch | 1210 - 1320 | Strong | Weak |

| S-F stretch | 750 - 850 | Strong | Medium |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Compound Verification and Mechanistic Investigations

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

Standard Mass Spectrometry (MS): In electron ionization (EI) MS, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion ([M]⁺) and various fragment ions. The fragmentation pattern of this compound would be expected to show characteristic losses. A primary fragmentation pathway for benzoic acids is the loss of a hydroxyl radical (·OH, mass 17) to form the [M-17]⁺ ion, followed by the loss of carbon monoxide (CO, mass 28) to yield the phenyl cation. docbrown.info Another common fragmentation is the loss of the entire carboxyl group (·COOH, mass 45). The presence of the fluorosulfonyl group would also lead to specific fragmentation pathways, such as the loss of ·SO₂F.

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements (typically to within 5 ppm), which allows for the determination of the elemental composition of a molecule and its fragments. nih.gov This is crucial for confirming the identity of this compound and for distinguishing it from other compounds with the same nominal mass. For example, the exact mass of the [M+H]⁺ ion can be calculated and compared to the experimentally measured value to verify the molecular formula C₈H₈FO₄S.

The table below outlines the calculated exact masses for the molecular ion and key fragments, which can be verified using HRMS.

| Ion/Fragment Formula | Description | Calculated Exact Mass (m/z) |

|---|---|---|

| [C₈H₇FO₄S]⁺˙ | Molecular Ion [M]⁺˙ | 218.0025 |

| [C₈H₈FO₄S+H]⁺ | Protonated Molecule [M+H]⁺ | 219.0103 |

| [C₈H₆O₃S]⁺˙ | Loss of HF | 197.9987 |

| [C₈H₇O₂]⁺ | Loss of SO₂F | 135.0446 |

| [C₇H₄FO₄S]⁻ | Loss of CH₃ (from [M-H]⁻) | 202.9790 |

| [C₇H₇O₂S]⁺ | Loss of F and COOH (complex rearrangement) | 155.0167 |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediate Detection

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically designed to detect and characterize species with unpaired electrons, such as free radicals. researchgate.net While this compound is not itself a radical, EPR can be a vital tool for studying reactions involving this compound that proceed through radical intermediates.

For instance, certain synthetic transformations or degradation pathways might involve the homolytic cleavage of bonds, generating radical species. A potential radical intermediate that could be studied is a sulfonyl radical (Ar-SO₂•), formed by the cleavage of the S-F or S-C bond under specific conditions, such as electrochemical synthesis or photolysis. rsc.org

The EPR spectrum of such a radical would provide information about the electronic environment of the unpaired electron. The g-factor and hyperfine coupling constants (hfcs) are the key parameters obtained from an EPR spectrum. The g-factor would be characteristic of a sulfur-centered radical. Hyperfine coupling of the unpaired electron to nearby magnetic nuclei (like ¹H or ¹⁹F) would result in the splitting of the EPR signal, providing structural information about the radical. For example, coupling to the fluorine nucleus or the aromatic protons would confirm the structure of the radical intermediate. rsc.org While no specific EPR studies on radicals derived from this compound are prominently reported, the technique remains a powerful potential method for mechanistic investigations. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Reaction Monitoring

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring the absorption of UV or visible light. It is particularly useful for analyzing compounds with chromophores, which are parts of a molecule that absorb light, especially those containing π-electrons and conjugated systems.

The aromatic ring in this compound acts as a chromophore. The spectrum is expected to show absorptions in the UV region corresponding to π → π* transitions of the benzene ring. Benzoic acid derivatives typically exhibit absorption maxima (λmax) in the 200-290 nm range. researchgate.net The exact position and intensity of the λmax are influenced by the substituents on the ring.

Carboxylic Acid Group (-COOH): Acts as a chromophore and influences the π-system of the ring.

Methyl Group (-CH₃): An auxochrome that can cause a small red shift (shift to longer wavelength) and an increase in absorption intensity (hyperchromic effect).

Fluorosulfonyl Group (-SO₂F): An electron-withdrawing group that can also act as an auxochrome, potentially causing a shift in the absorption maximum.

UV-Vis spectroscopy is also a valuable tool for reaction monitoring. If a reaction involving this compound leads to a change in the conjugation or the electronic structure of the chromophore, the UV-Vis spectrum will change accordingly. By monitoring the absorbance at a specific wavelength over time, the rate of the reaction can be determined.

Application of Hyphenated Analytical Techniques for Multimodal Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are essential for the analysis of complex mixtures containing this compound or its derivatives. researchgate.net These techniques provide both qualitative and quantitative information with high sensitivity and specificity.

Liquid Chromatography-Mass Spectrometry (LC-MS): This is one of the most powerful hyphenated techniques for the analysis of non-volatile compounds. High-performance liquid chromatography (HPLC) is used to separate the components of a mixture, which are then introduced into a mass spectrometer for detection and identification. rsc.org LC-MS is ideal for:

Purity Analysis: Detecting and quantifying impurities in a sample of this compound.

Reaction Monitoring: Tracking the consumption of reactants and the formation of products and byproducts in real-time.

Metabolite Identification: Identifying the metabolic products of this compound in biological systems.

Using tandem mass spectrometry (LC-MS/MS), parent ions of interest can be selected and fragmented to provide further structural information, enhancing the confidence of compound identification. nih.govekb.eg

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile derivatives of this compound (e.g., its methyl ester), GC-MS can be employed. The sample is vaporized and separated in a gas chromatograph before being analyzed by a mass spectrometer. This technique offers excellent separation efficiency for volatile compounds.

The combination of these advanced spectroscopic and hyphenated techniques provides a robust analytical workflow for the complete characterization of this compound, from its fundamental structure to its behavior in complex chemical and biological systems.

常见问题

Q. How can the solubility of 5-(Fluorosulfonyl)-2-methylbenzoic acid in organic solvents be experimentally determined and predicted?

The solubility can be assessed using the Abraham solvation parameter model , which correlates experimental solubility with solute descriptors (E, S, A, B, L). For structurally similar compounds like 2-methylbenzoic acid, this model predicted solubility in alcohols, ethers, and esters by adjusting parameters such as hydrogen-bond acidity (A = 0.420) and basicity (B = 0.440). Researchers should modify these descriptors to account for the fluorosulfonyl group’s increased polarity and hydrogen-bonding capacity .

Q. What purification methods are recommended for this compound?

Preparative HPLC with a C18 column and gradient elution (e.g., water/acetonitrile with 0.1% formic acid) is effective. For sulfonamide analogs, solid-phase extraction (SPE) using mixed-mode sorbents has been successful. Recrystallization from polar aprotic solvents like dimethylformamide (DMF) may also yield high-purity crystals, as demonstrated for sulfamoyl-containing compounds .

Q. What spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

- 19F NMR to confirm the fluorosulfonyl group (δ ≈ -60 to -80 ppm).

- FT-IR for identifying SO2F (1350–1200 cm⁻¹) and carboxylic acid (1700 cm⁻¹) stretches.

- HRMS for molecular ion verification (e.g., [M-H]⁻ in negative mode). For halogenated analogs like 5-bromo-2-fluorobenzoic acid, these methods validated structural integrity .

Q. What are the storage and handling considerations for this compound?

Store at -20°C in airtight containers under argon to prevent hydrolysis. The fluorosulfonyl group is moisture-sensitive; avoid aqueous solvents unless immediately before use. Desiccants like silica gel are recommended, as seen in protocols for fluorinated benzoic acids .

Advanced Research Questions

Q. How to resolve discrepancies between predicted and experimental solubility values for fluorosulfonyl-substituted benzoic acids?

Recalibrate the Abraham model using updated solute descriptors. For 2-methylbenzoic acid, post-publication refinements to coefficients for alcohols (e.g., 2-pentanol) improved accuracy. Incorporate fluorosulfonyl-specific parameters, such as higher hydrogen-bond acidity (A > 0.5) and adjusted McGowan volume (V), to account for steric and electronic effects .

Q. What synthetic strategies optimize the introduction of the fluorosulfonyl group into 2-methylbenzoic acid derivatives?

A two-step approach:

- Chlorosulfonation of 2-methylbenzoic acid with ClSO3H at 0–5°C to form the sulfonyl chloride intermediate.

- Fluorination using KF in acetonitrile under reflux (80°C, 12 hours), as applied in bis(fluorosulfonyl)imide syntheses .

Q. How does the fluorosulfonyl group influence the compound’s bioactivity in enzyme inhibition studies?

The electron-withdrawing fluorosulfonyl group enhances electrophilicity , improving binding to catalytic residues. In AMPK activators like MK-3903, similar substituents increased potency (IC50 < 100 nM). Conduct structure-activity relationship (SAR) studies by synthesizing analogs with varying substituents (e.g., methyl, nitro) to map critical interactions .

Q. How to analyze degradation products of this compound under varying pH conditions?

Use LC-MS/MS with HILIC chromatography to separate polar degradation products. In acidic conditions, monitor for desulfonation (loss of SO2F, Δm/z = -83 Da). In alkaline media, track cleavage of the fluorosulfonyl group via shifts in [M-H]⁻ ions. For sulfonamide drugs like furosemide, similar workflows identified hydrolysis pathways .

Methodological Notes

- Data Contradiction Analysis : Compare experimental solubility with computational predictions (e.g., COSMO-RS vs. Abraham models) to identify outliers. Adjust descriptors iteratively .

- Experimental Design : For bioactivity studies, include controls with unsubstituted 2-methylbenzoic acid to isolate the fluorosulfonyl group’s contribution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。